[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea
描述
[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea is a synthetic organic compound featuring a urea core linked to a 3-bromophenyl group and a sulfonylpiperazine moiety with a styryl substituent. The urea group serves as a hydrogen-bond donor/acceptor, a common pharmacophore in bioactive molecules.
属性
IUPAC Name |
[1-(3-bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O4S/c23-19-8-4-7-18(15-19)20(25-22(24)29)16-21(28)26-10-12-27(13-11-26)32(30,31)14-9-17-5-2-1-3-6-17/h1-9,14-15,20H,10-13,16H2,(H3,24,25,29)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDCMOMMVPRDEH-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC(C2=CC(=CC=C2)Br)NC(=O)N)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CC(C2=CC(=CC=C2)Br)NC(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea is a synthetic compound with potential pharmacological applications. Its molecular formula is C22H25BrN4O4S, and it has garnered interest due to its structural features that suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The compound exhibits a complex structure characterized by a bromophenyl group, a sulfonamide moiety, and a piperazine ring, which are known to influence its biological interactions. The molecular weight of the compound is approximately 521.43 g/mol, and it typically has a purity of around 95% in research applications.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related compounds have demonstrated COX-2 inhibitory activity with percentages reaching up to 47.1% at specific concentrations . The potential mechanism of action may involve the modulation of inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent.
2. Anticancer Potential
The sulfonamide derivatives have been studied for their anticancer properties, particularly in targeting various cancer cell lines. The presence of the phenylethenyl group may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, warranting further exploration into their mechanisms and efficacy against specific cancer types.
3. Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Initial assessments suggest favorable absorption characteristics; however, detailed studies are required to elucidate its metabolism and excretion pathways.
Case Studies
Several studies have evaluated the biological activities of compounds structurally similar to this compound:
| Study | Compound | Activity | Result |
|---|---|---|---|
| 4-(E)-2-{3-(4-methoxyphenyl)-4-oxo... | COX-2 Inhibition | 47.1% at 20 μM | |
| Various sulfonamide derivatives | Anticancer Activity | Induced apoptosis in multiple cell lines |
These findings highlight the compound's potential as a lead structure for developing new therapeutic agents targeting inflammation and cancer.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparison with nitrogen-containing heterocycles and sulfonamide derivatives. Below is an analysis of key analogs and their properties:
Pyridinecarboxyamidrazone Derivatives
and describe N1-aryliden-pyridinecarboxyamidrazones (e.g., 2- and 4-pyridinecarboxyamidrazones) with antimycobacterial activity. While these lack the urea and sulfonylpiperazine groups, they share aromatic nitrogen-rich frameworks.
The amidrazones’ activity against M. tuberculosis clinical isolates suggests that nitrogen-rich aromatic systems are critical for targeting mycobacterial pathways. The target compound’s urea and sulfonyl groups may enhance solubility or target affinity compared to amidrazones, though this remains speculative without direct data.
Sulfonamide-Containing Antimycobacterials
Sulfonamide drugs (e.g., sulfamethoxazole) inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. The target compound’s sulfonylpiperazine group could mimic sulfonamide interactions, but its styryl extension may alter binding kinetics. No direct evidence links the target compound to DHPS inhibition, but structural parallels warrant further investigation.
Research Findings and Hypotheses
- Antimycobacterial Potential: Pyridinecarboxyamidrazones (MIC values: 1–10 µg/mL against M. tuberculosis ) demonstrate that combining aromatic and nitrogen motifs is effective. The target compound’s bromophenyl group may improve membrane penetration, while the urea could stabilize target interactions.
- Kinase Inhibition: Sulfonylpiperazines are common in kinase inhibitors (e.g., Gleevec).
- Synthetic Challenges : The compound’s complexity (e.g., stereochemistry of the styryl group) may complicate synthesis compared to simpler amidrazones. Crystallographic tools like SHELX and ORTEP could aid in resolving its 3D structure for SAR studies.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing [1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the sulfonylpiperazine core via nucleophilic substitution (e.g., reacting piperazine with (E)-styrylsulfonyl chloride under anhydrous conditions at 0–5°C).
- Step 2 : Coupling the 3-bromophenyl group via a propyl linker using a urea-forming reaction (e.g., carbodiimide-mediated coupling with 3-bromophenyl isocyanate).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Control reaction pH (<7) to avoid hydrolysis of the sulfonyl group. Monitor intermediates via TLC and confirm final structure via H/C NMR and HRMS .
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H NMR (DMSO-d6) should show characteristic peaks: δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine-CH2), and δ 2.8–3.2 ppm (propyl linker).
- Mass Spectrometry : HRMS (ESI+) should match the exact mass (e.g., [M+H]+ = calculated m/z 558.08).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to confirm purity >98% .
Q. What preliminary assays are recommended to assess its biological activity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges 1–100 μM.
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- SAR Strategy :
- Variation of Substituents : Replace the 3-bromophenyl group with 3-chloro or 3-fluoro analogs to evaluate electronic effects on receptor binding .
- Modify the Sulfonyl Group : Introduce methyl or trifluoromethyl groups to the styrenylsulfonyl moiety to assess steric/electronic impacts on target affinity.
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate experimental IC50 values with predicted binding energies .
- Key Metrics : Compare logP (calculated via ChemAxon) and ligand efficiency (LE = ΔG / heavy atoms) to prioritize analogs .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Troubleshooting Steps :
- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinases) to calibrate inter-lab variability.
- Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strength (50–200 mM NaCl) to identify confounding factors.
- Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. How can metabolic stability and toxicity be evaluated in preclinical models?
- In Vivo/In Vitro Methods :
- Microsomal Stability : Incubate with rat/human liver microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS/MS (half-life calculation).
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD50 and histopathological changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
